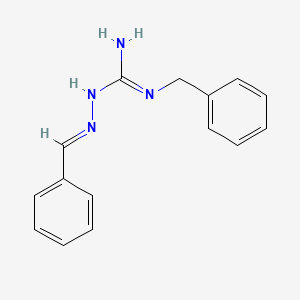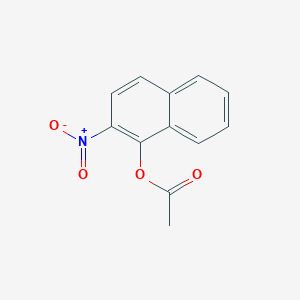
1-Naphthalenol, 2-nitro-, 1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 2-nitro-, 1-acetate: is an organic compound with the molecular formula C12H9NO4 and a molecular weight of 231.2 g/mol . It appears as a white to pale yellow solid and is soluble in organic solvents such as diethyl ether and dimethyl sulfoxide . This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalenol, 2-nitro-, 1-acetate can be synthesized by reacting 1-naphthol with nitric acid and acetic anhydride . The reaction typically involves the nitration of 1-naphthol followed by acetylation to form the desired product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential toxicity of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenol, 2-nitro-, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic conditions depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 1-Naphthalenol, 2-amino-, 1-acetate.
Substitution: Various substituted naphthalenol derivatives.
Scientific Research Applications
1-Naphthalenol, 2-nitro-, 1-acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 2-nitro-, 1-acetate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetate group can be hydrolyzed to release 1-naphthol, which may further participate in biochemical reactions .
Comparison with Similar Compounds
1-Naphthalenol, acetate: Similar structure but lacks the nitro group.
2-Naphthalenol, 1-acetate: Similar structure but with different substitution positions.
1-Naphthalenol, 2-amino-, 1-acetate: Similar structure with an amino group instead of a nitro group.
Uniqueness: 1-Naphthalenol, 2-nitro-, 1-acetate is unique due to the presence of both nitro and acetate groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93201-37-7 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(2-nitronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H9NO4/c1-8(14)17-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16/h2-7H,1H3 |
InChI Key |
BGWDBXYPNWQWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)
![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)
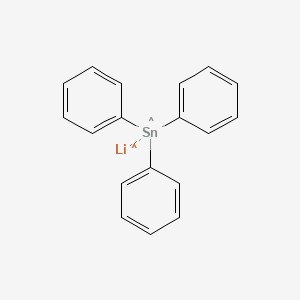

![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
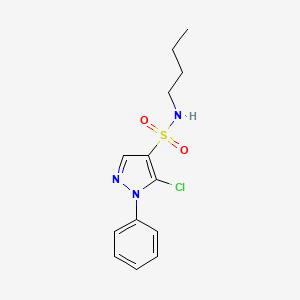

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)
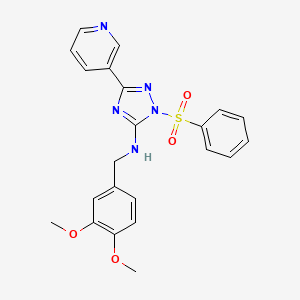
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)
